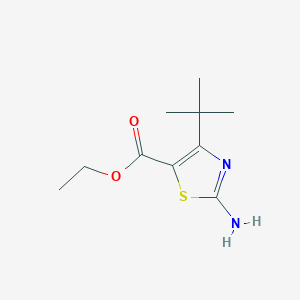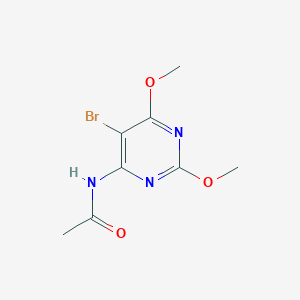![molecular formula C10H7N3O B189729 9-hydroxy-1H-pyrazolo[3,4-f]quinoline CAS No. 148018-23-9](/img/structure/B189729.png)
9-hydroxy-1H-pyrazolo[3,4-f]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
9-hydroxy-1H-pyrazolo[3,4-f]quinoline is a type of heterocyclic compound. Heterocycles are versatile in many significant fields due to their bioassay and interaction with cells .
Synthesis Analysis
The synthesis of pyrazolo[3,4-f]quinoline involves the reaction of an aromatic aldehyde, 1H-indazol-6-amine, and 3-(1H-indol-3-yl)-3-oxopropanenitrile or 3-oxo-3-arylpropanenitrile in ethanol under mild conditions . This synthesis was conducted by reacting an aromatic aldehyde, 1H-indazol-6-amine, and 3-(1H-indol-3-yl)-3-oxopropanenitrile or 3-oxo-3-phenylpropanenitrile in ethanol in the absence of any metal catalyst .Molecular Structure Analysis
1H-Pyrazolo[3,4-b]quinolines are three-membered azaheterocyclic systems that are composed of a pyrazole-and-quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .Chemical Reactions Analysis
The corresponding acids upon condensation and hydrolysis followed by cyclization gave pyrazoloquinolines which upon substitution yielded the final compound with good yield under tetrahydrofuran solvent medium . A mixture of FeCl3 and polyvinyl pyrrolidine (PVP) was used to accelerate the addition of 9a–f to the double bond of 16a–c; then, an intramolecular cyclization allows the formation of products 17a–q in up to 97% yield with reaction times of 2–4 h .Physical And Chemical Properties Analysis
The physical and chemical properties of 9-hydroxy-1H-pyrazolo[3,4-f]quinoline include white crystals; yield 86%; mp 232–234°C; 1H NMR: δ 12.83 (s, 1H, NH), 9.92 (s, 1H, NH), 7.96 (s, 1H, ArH), 7.61–7.56 (m, 6H, ArH), 7.37 (d, J =8.0 Hz, 2H, ArH), 7.00 (d, J =8.5 Hz, 1H, ArH), 6.88 (d, J =7.9 Hz, 2H, ArH), 5.22 (s, 1H, CH), 3.69 (s, 3H, CH3); 13C NMR: δ 151.1, 143.7, 139.2, 137.4, 135.4, 135.3, 135.0, 131.5, 130.3, 129.8, 129.6, 128.2, 122.6, 121.2, 121.1, 113.1, 103.7, 80.2, 57.2, 21.8; IR: 3385, 3257, 2192, 1634, 1605, 1576, 1509, 1350, 1276, 947, 914, 772 cm−1 .Zukünftige Richtungen
The study on N-heterocycles has dramatically increased due to its versatility in many significant fields and because of its distinctive battle which is associated with the bioassay and its interaction with the cells . This review will inspire synthetic as well as medicinal chemists who are in quest of less toxic and more potent quinolinyl-pyrazoles for the treatment of various health threats .
Eigenschaften
IUPAC Name |
1,2-dihydropyrazolo[3,4-f]quinolin-9-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c14-8-3-4-11-7-2-1-6-5-12-13-10(6)9(7)8/h1-5,12-13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZBYCVHLPSISF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=O)C2=C3C1=CNN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-hydroxy-1H-pyrazolo[3,4-f]quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


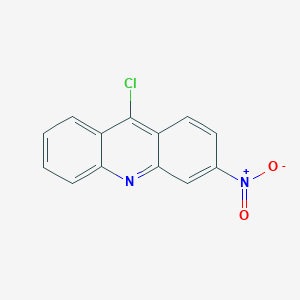
![2-[3-(2-Thienyl)phenyl]thiophene](/img/structure/B189651.png)
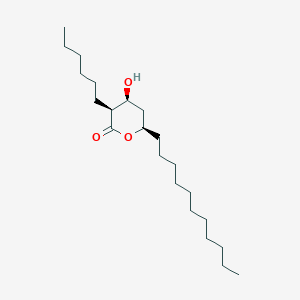
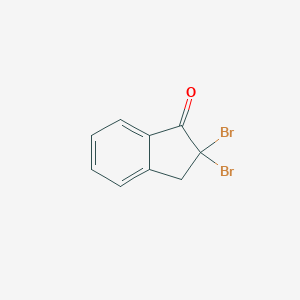
![Benzamide, N-[[(1-phenylethyl)amino]thioxomethyl]-](/img/structure/B189660.png)
![Benzamide, N-[(hexahydro-1H-azepin-1-yl)thioxomethyl]-4-methoxy-](/img/structure/B189661.png)

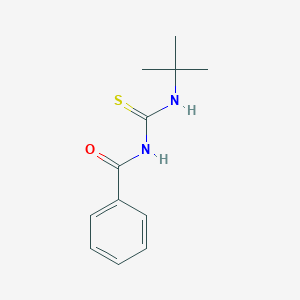
![3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B189665.png)
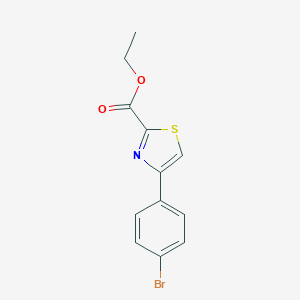
![6-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B189668.png)
